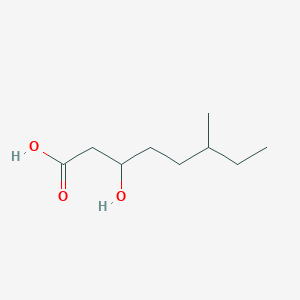

3-Hydroxy-6-methyloctanoic acid

Übersicht

Beschreibung

3-Hydroxy-6-methyloctanoic acid is a compound with the CAS Number: 59896-39-8. It has a molecular weight of 174.24 . It is typically stored in a dry environment at 2-8°C . The physical form of this compound can be either solid or a viscous liquid .

Molecular Structure Analysis

The molecular formula of this compound is C9H18O3 . It contains a total of 29 bonds, including 11 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Physical and Chemical Properties Analysis

The compound has a boiling point of 296.2±23.0 °C (Predicted), a density of 1.025±0.06 g/cm3 (Predicted), and a pKa of 4.38±0.10 (Predicted) .Wissenschaftliche Forschungsanwendungen

1. Role in Wine Aroma

3-Hydroxy-6-methyloctanoic acid is identified as a component in wines, notably in oak-aged varieties like Cabernet Sauvignon. It is believed to be extracted from oak wood during the aging process and contributes to the unique aroma of these wines (Kepner, Webb, & Muller, 1972).

2. Wood Chemistry and Derivatives

The compound has been isolated from Sessile oak wood, identified as a precursor of cis-beta-methyl-gamma-octalactone. This suggests its significance in the chemistry of wood and its derivatives (Masson et al., 2000).

3. Biochemistry in Bacteria

It is found in bacterial polyhydroxyalkanoates, a type of polyester accumulated in bacteria. These compounds, including this compound, are of interest due to their potential use as chiral starting materials in various industries, such as pharmaceuticals (Ren et al., 2005).

4. Application in Perfume Industry

The synthesis of methyl 3-methyloctanoate, a perfume component related to this compound, was achieved from itaconic acid, highlighting its potential application in the perfume industry (Kim et al., 2005).

5. Environmental Marker Studies

This compound is explored as a chemical marker in environmental studies, particularly in profiling 3-hydroxy fatty acids to estimate the total amount of endotoxin in environmental samples (Uhlig et al., 2016).

Safety and Hazards

The safety information for 3-Hydroxy-6-methyloctanoic acid includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Wirkmechanismus

Target of Action

Similar compounds, such as mefenamic acid, are known to bind the prostaglandin synthetase receptors cox-1 and cox-2 . These receptors play a major role as a mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity .

Mode of Action

It can be inferred from related compounds that it may inhibit the action of prostaglandin synthetase, similar to mefenamic acid . This interaction with its targets could result in temporary reduction of symptoms of pain.

Biochemical Pathways

A study has designed a novel pathway to produce various chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid, consisting of enzymes that condense two acyl-coas, stereospecifically reduce the resulting β-ketone, and hydrolyze the coa thioester to release the free acid .

Pharmacokinetics

It is known that the compound is an oil at room temperature , which could influence its bioavailability.

Action Environment

It is known that many common environmental toxicants are associated with depressive symptoms , which could potentially interact with the compound’s effects.

Eigenschaften

IUPAC Name |

3-hydroxy-6-methyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-7(2)4-5-8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOHYUUVZVLYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

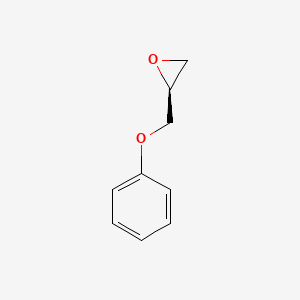

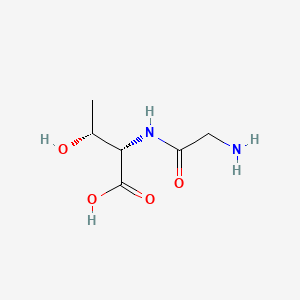

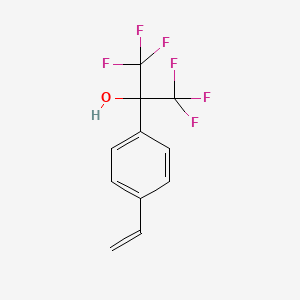

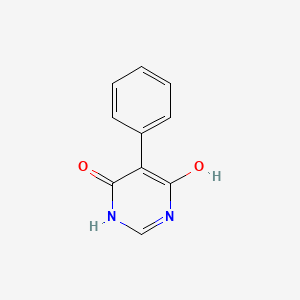

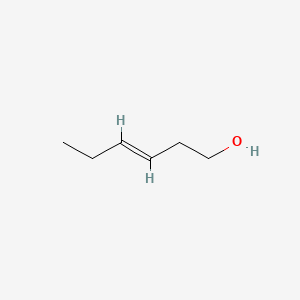

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B3021449.png)

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B3021459.png)